1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate
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Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. The InChI code for a similar compound, 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol, is 1S/C10H10N2OS/c13-7-5-12 (6-7)10-11-8-3-1-2-4-9 (8)14-10/h1-4,7,13H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole core .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. For example, the molecular weight of 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol is 206.27 .Scientific Research Applications
Antimicrobial Activity
Azetidinones, including compounds structurally related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate, have been extensively studied for their antimicrobial properties. Research has shown that azetidinones exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, derivatives of azetidinones have been reported to possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans (Toraskar et al., 2009; Mistry & Desai, 2006).
Antifungal and Antibacterial Properties
Specific azetidinones have been synthesized and evaluated for their antifungal and antibacterial efficacy, showing moderate to high activities against pathogens like Staphylococcus aureus and Candida albicans. Notably, certain compounds within this class have demonstrated superior antifungal activity, highlighting their potential as leads for the development of new antimicrobial agents (Shanmugapandiyan et al., 2010; Alborz et al., 2018).
Analgesic and Anti-inflammatory Activity
Azetidinones have also been investigated for their potential analgesic and anti-inflammatory activities. Research indicates that certain derivatives can effectively reduce pain and inflammation, comparable to standard drugs in animal models. This suggests a promising avenue for the development of new therapeutic agents targeting pain and inflammatory diseases (Chhajed & Upasani, 2016; Kalsi et al., 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-propan-2-ylsulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)29(25,26)17-9-7-15(8-10-17)11-20(24)27-16-12-23(13-16)21-22-18-5-3-4-6-19(18)28-21/h3-10,14,16H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGFCQIIRUYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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